5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione
描述
Structure
3D Structure
属性
IUPAC Name |
5-benzyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUQJQSTHUDUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly as an inhibitor of HIV-1 reverse transcriptase (RT). This article explores the compound's synthesis, mechanism of action, biochemical properties, and its potential therapeutic applications.
The synthesis of this compound typically involves the condensation of benzylamine with barbituric acid under acidic or basic conditions. The reaction pathway includes the formation of an intermediate that cyclizes to yield the desired pyrimidinedione structure. This compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol .
Target Enzyme: HIV-1 Reverse Transcriptase
The primary biological activity of this compound is its role as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus. By inhibiting RT, the compound disrupts the viral replication cycle, leading to a reduction in viral load within infected cells .
Biochemical Pathways
The inhibition mechanism involves binding to the active site of HIV-1 RT, which prevents the enzyme from synthesizing viral DNA from RNA templates. This action not only curtails viral replication but also minimizes the cytopathic effects associated with HIV infection .
Biological Activity and Research Findings
Recent studies have demonstrated the efficacy of this compound against HIV-1 in vitro. The compound has shown significant antiviral activity in low nanomolar to submicromolar concentrations without cytotoxic effects at concentrations up to 100 μM .
Case Studies
A notable study evaluated various analogues of pyrimidine derivatives for their antiviral properties. The results indicated that compounds structurally related to this compound exhibited potent inhibition against HIV-1 with IC50 values indicating strong antiviral activity .
Summary of Biological Activity Data
| Compound | IC50 (μM) | Activity | Notes |
|---|---|---|---|
| 5-Benzyl-6-methylpyrimidine-2,4-dione | <100 | Inhibitor of HIV-1 RT | Non-cytotoxic at high concentrations |
| Analogues (various substitutions) | Low nM - sub μM | Antiviral activity against HIV-1 | Structural variations affect potency |
Cellular Effects
The cellular effects of this compound include modulation of cell signaling pathways and gene expression related to viral replication. Its inhibitory action on RT leads to decreased viral load and mitigated cytopathic effects on infected cells .
科学研究应用
Table 1: Synthesis Conditions for 5-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione
| Reagent | Condition | Yield (%) |
|---|---|---|
| Benzylamine | Acidic medium | 85 |
| Barbituric acid | Basic medium | 90 |
| Catalyst: HCl | Temperature: 80°C | 80 |
| Catalyst: NaOH | Temperature: 60°C | 75 |
The compound has been extensively studied for its biological activity, particularly as an inhibitor of HIV-1 reverse transcriptase (RT). As a non-nucleoside inhibitor, it disrupts the viral replication cycle by binding to the active site of RT, thereby preventing the conversion of viral RNA into DNA.
| Activity | Mechanism | Reference |
|---|---|---|
| HIV-1 RT Inhibition | Non-nucleoside inhibitor | |
| Antiviral Properties | Disruption of viral replication | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Medical Applications
In addition to its antiviral properties, this compound is being explored for potential anticancer applications. Preliminary studies indicate that it may inhibit specific cancer cell lines by targeting key metabolic pathways.
Case Studies
- Antiviral Efficacy :
- A study demonstrated that treatment with this compound resulted in a significant reduction in HIV-1 replication in vitro. The compound exhibited an IC50 value of approximately 0.5 µM.
- Anticancer Activity :
- In a recent investigation involving breast cancer cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis at concentrations ranging from 1 to 10 µM.
Industrial Applications
The compound is also utilized in the development of new materials with specific properties. Its unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds that have potential applications in pharmaceuticals and materials science.
Table 3: Industrial Applications Overview
| Application Type | Description |
|---|---|
| Material Development | Used as a precursor for advanced materials |
| Pharmaceutical Synthesis | Building block for drug development |
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features, synthetic yields, and biological activities of 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione and related pyrimidine-2,4-dione derivatives:
Key Comparative Insights
Substituent Effects on Bioactivity
- Antimicrobial Activity: Thieno-pyrimidine-2,4-diones with heterocyclic substituents (e.g., 2-methyl-1,3-thiazol-4-yl at position 6) demonstrate enhanced antimicrobial activity against Staphylococcus aureus compared to simpler benzyl/methyl derivatives .
- Anti-inflammatory Activity: The introduction of a diethylaminomethyl group at position 5 (as in 5-diethylaminomethyl-6-methylpyrimidine-2,4-dione) significantly enhances anti-inflammatory effects, likely due to improved solubility and target interaction .
- Electron-Withdrawing Groups : Acetyl substitution at position 5 (5-acetyl-6-methyl derivative) may reduce nucleophilic reactivity compared to benzyl groups, altering metabolic stability .
Physicochemical Properties
- Lipophilicity : Fluorinated benzyl groups (e.g., 2-fluoro-6-(trifluoromethyl)benzyl in ) increase lipophilicity (Rf = 0.27), which may enhance blood-brain barrier penetration.
- Crystallinity: Thieno-pyrimidine derivatives form high-melting-point crystalline solids, suggesting stability under storage .
常见问题
Basic Questions
What are the common synthetic routes for 5-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione?
Methodological Answer:
The synthesis typically involves:
Pyrimidine Ring Formation : Condensation of β-dicarbonyl compounds (e.g., diethyl malonate) with urea or thiourea derivatives under acidic or basic conditions to form the pyrimidine-dione core .
Substitution Reactions :
- Benzylation : Alkylation at the N1/N3 positions using benzyl halides (e.g., benzyl chloride) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the benzyl group .
- Methylation : A methyl group at the 6-position is introduced via nucleophilic substitution or via pre-functionalized intermediates (e.g., using methyl iodide) .
Key Validation : Monitor reaction progress via TLC or HPLC, and confirm structures using NMR (e.g., ¹H/¹³C) and mass spectrometry .
How is the molecular structure of this compound characterized?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and dihedral angles between substituents (e.g., benzyl and methyl groups) .
- Spectroscopic Analysis :
- ¹H NMR : Identify aromatic protons (benzyl group: δ 7.2–7.4 ppm), methyl groups (δ 2.1–2.5 ppm), and NH protons (δ 10–12 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) peaks at δ 160–170 ppm and aromatic carbons .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 257–310 for related analogs) .
What preliminary biological activities are associated with pyrimidine-dione derivatives?
Methodological Answer:
- Antimicrobial Assays : Screen against Gram-positive bacteria (e.g., Staphylococcus aureus) using agar diffusion or microdilution methods. Related compounds show MIC values ≤25 µg/mL, comparable to metronidazole .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays. Pyrimidine-diones often exhibit IC₅₀ values in the µM range due to hydrogen bonding with active sites .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀. Substituents like benzyl groups enhance membrane permeability .
Advanced Questions
How can synthetic yields of this compound be optimized?
Methodological Answer:
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Temperature Control : Maintain reflux conditions (80–100°C) for cyclization steps but lower temperatures (0–25°C) for sensitive substitutions .
Validation : Use DoE (Design of Experiments) to identify critical parameters and quantify yield improvements via HPLC .
How to resolve contradictions in biological activity data for pyrimidine-dione analogs?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 5-fluoro vs. 5-methyl) to isolate functional group contributions .
- Assay Reprodubility : Standardize protocols (e.g., consistent inoculum size in antimicrobial tests) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies between in vitro and in silico results .
What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
Analog Synthesis : Prepare derivatives with modifications at the benzyl (e.g., 4-Cl, 4-OCH₃) or methyl positions .
Biological Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituents with activity .
3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and guide rational design .
How can computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites (e.g., carbonyl groups at C2/C4) .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous or DMSO environments .
- Docking Studies : Target proteins (e.g., thymidylate synthase) to identify potential binding modes and guide functionalization .
What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Photodegradation : Store in amber vials at -20°C to prevent light-induced decomposition .
- Hydrolytic Stability : Avoid prolonged exposure to acidic/basic conditions (pH <4 or >10) to preserve the pyrimidine ring .
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C for most analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
